16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one
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Overview
Description
2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple fused rings and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one involves several steps, including the formation of key intermediates and subsequent cyclization reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the fused ring system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Scientific Research Applications
2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydro-2,4-bis(trifluoromethyl)pyrido[3,4-d]pyrimidine hydrochloride
- 3,5-bis(trifluoromethyl)phenylboronic acid
- 4,4-bis(trifluoromethyl)-2,2-bipyridine
Uniqueness
2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one is unique due to its complex fused ring structure and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical properties, such as high stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O/c21-19(22,23)11-7-15(20(24,25)26)27-13-8-14-17-10(5-6-29(14)18(30)16(11)13)9-3-1-2-4-12(9)28-17/h1-4,7,14,28H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIEIAXWFJPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=C1C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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